3-Iodoimidazo[1,2-a]pyrimidine
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Overview
Description
3-Iodoimidazo[1,2-a]pyrimidine is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core with an iodine atom at the 3-position. This compound is part of a broader class of imidazo[1,2-a]pyrimidines, which are known for their significant biological and pharmacological activities. These compounds are of great interest in medicinal chemistry due to their potential therapeutic applications.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 3-iodoimidazo[1,2-a]pyrimidine belongs, have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Result of Action
Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, a closely related class of compounds, have been used as pharmacophores for many molecules with significant biological and therapeutic value .
Cellular Effects
For instance, some imidazo-pyridines affect mitochondrial functions, while others cause nuclear DNA damage .
Molecular Mechanism
Imidazo[1,2-a]pyridines have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Metabolic Pathways
Pyrimidines, a broader class of compounds that includes 3-Iodoimidazo[1,2-a]pyrimidine, are known to serve essential functions in human metabolism as ribonucleotide bases in RNA and as deoxyribonucleotide bases in DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoimidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-aminopyridine and acetophenone derivatives, followed by iodination. The reaction is often catalyzed by copper supported on manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) and proceeds under aerobic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Iodoimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide (TBHP) are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 3-substituted imidazo[1,2-a]pyrimidines, while oxidation and reduction reactions can modify the functional groups attached to the core structure.
Scientific Research Applications
3-Iodoimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
3-Iodoimidazo[1,2-a]pyrimidine can be compared with other similar compounds such as:
3-Bromoimidazo[1,2-a]pyrimidine: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity and biological activity.
3-Chloroimidazo[1,2-a]pyrimidine: Contains a chlorine atom at the 3-position. It is less reactive compared to the iodine derivative.
3-Fluoroimidazo[1,2-a]pyrimidine: Features a fluorine atom at the 3-position. It has unique electronic properties due to the presence of fluorine.
The uniqueness of this compound lies in its specific reactivity and the biological activities conferred by the iodine atom, making it a valuable compound in various fields of research and application .
Properties
IUPAC Name |
3-iodoimidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNDIQDXMQWEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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